5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine
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Overview
Description
5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine is a heterocyclic compound that features an oxazole ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine typically involves the annulation of a pyridine ring to an oxazole moiety. One common method includes the reaction of 4-aminoisoxazoles with functionalized pyridine derivatives . Another approach involves the intramolecular cyclization of (3-fluoropyridin-2-yl)carboximidoyl chloride with aniline, followed by cyclization to yield the desired oxazolo[4,5-c]pyridine structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up techniques apply. These methods often involve optimizing reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted oxazolo[4,5-c]pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as cell proliferation, apoptosis, and inflammation . The compound’s unique structure allows it to bind selectively to its targets, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole component.
Uniqueness
5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine is unique due to its fused oxazole-pyridine structure, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-17(20-9-6-16-14(13-20)12-19-23-16)18(7-10-22-11-8-18)15-4-2-1-3-5-15/h1-5,12H,6-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEGJUBICJVRFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1ON=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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